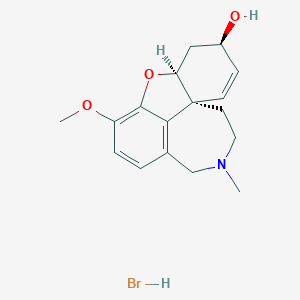

ガランタミン臭化水素酸塩

概要

説明

ガランタミン臭化水素酸塩は、第三級アルカロイドであり、アセチルコリンエステラーゼ酵素の可逆的競合阻害剤です。 これは、主にヒガンバナ科の植物の球根や花から抽出され、スイセン(Galanthus nivalis)、コーカサススイセン(Galanthus caucasicus)、および他の関連種などがあります . この化合物は、アルツハイマー病に関連する軽度から中等度の認知症の治療に広く使用されています .

科学的研究の応用

Galanthamine hydrobromide has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of acetylcholinesterase inhibitors.

Biology: Investigated for its effects on neurotransmission and cognitive function.

Medicine: Widely used in the treatment of Alzheimer’s disease and other memory impairments.

Industry: Used in the development of drug delivery systems and other pharmaceutical applications.

作用機序

生化学分析

Biochemical Properties

Galanthamine hydrobromide interacts with the acetylcholinesterase enzyme, acting as a competitive and reversible inhibitor . This interaction prevents the breakdown of acetylcholine in the synaptic cleft, thereby increasing acetylcholine neurotransmission . It also acts as an allosteric modulator of the nicotinic receptor .

Cellular Effects

In the context of Alzheimer’s disease, galanthamine hydrobromide enhances cholinergic neuron function and signaling . It increases acetylcholine neurotransmission by blocking the breakdown of acetylcholine in the synaptic cleft . This can influence various cellular processes, including cell signaling pathways and gene expression related to cognitive function .

Molecular Mechanism

The molecular mechanism of action of galanthamine hydrobromide involves its binding to acetylcholinesterase, inhibiting the enzyme’s activity and thus increasing the levels of acetylcholine . It also acts as an allosteric modulator at the nicotinic receptor, further enhancing acetylcholine neurotransmission .

Temporal Effects in Laboratory Settings

In laboratory settings, galanthamine hydrobromide has shown to improve learning and short-term memory in animal models . Over time, the effects of galanthamine hydrobromide may decrease as the disease progression advances and fewer cholinergic neurons remain functionally intact .

Dosage Effects in Animal Models

In animal models, the effects of galanthamine hydrobromide vary with different dosages . The optimal dose was found to be 3.0 mg/kg for passive avoidance and 2.0 mg/kg for the swim task . High doses could potentially lead to toxic or adverse effects .

Metabolic Pathways

Galanthamine hydrobromide is metabolized in the body through multiple pathways, including glucuronidation, O-demethylation, N-demethylation, and N-oxidation . It interacts with enzymes such as CYP2D6 and CYP3A4 .

Transport and Distribution

Galanthamine hydrobromide is predominantly excreted in the urine, with excretion being rapid and nearly complete at 96 hours after dosing . This suggests that it is transported and distributed within the body’s cells and tissues, likely involving various transporters or binding proteins .

Subcellular Localization

Given its role as an acetylcholinesterase inhibitor, it is likely to be localized in areas where acetylcholinesterase is present, such as synaptic clefts where it can exert its effects on acetylcholine levels .

準備方法

合成経路と反応条件

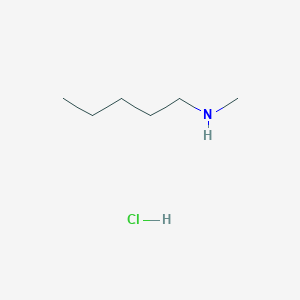

ガランタミン臭化水素酸塩の合成は、通常、植物源からのガランタミン抽出と、それに続く臭化水素酸塩への変換を伴います。 一般的な方法の1つは、ヒガンバナ科から得られたアルカロイドの混合物からガランタミン臭化水素酸塩を沈殿させる方法です . このプロセスには、臭化水素酸塩をアルカリで処理した後、n-ブチル、イソブチル、sec-ブチル、またはt-ブチルなどの溶媒を使用して抽出と結晶化を行うことが含まれます .

工業生産方法

ガランタミン臭化水素酸塩の工業生産には、多くの場合、植物材料から大規模に抽出を行い、その後、精製と結晶化を行うことが含まれます。 このプロセスには、さまざまな溶媒や試薬を使用して、高純度と高収率を確保することが含まれる場合があります .

化学反応の分析

反応の種類

ガランタミン臭化水素酸塩は、次のようないくつかの種類の化学反応を起こします。

酸化: ガランタミンは、酸化されてさまざまな代謝物を生成することができます.

還元: 還元反応は、分子に存在する官能基を修飾することができます。

置換: 置換反応は、ガランタミン分子の異なる位置で起こる可能性があります。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 これらの反応の条件は、目的の生成物や実行する特定の反応によって異なります .

生成される主要な生成物

これらの反応から生成される主要な生成物には、さまざまな代謝物とガランタミン誘導体が含まれ、薬理学的特性が異なる場合があります .

科学研究への応用

ガランタミン臭化水素酸塩は、次のような幅広い科学研究への応用があります。

類似化合物との比較

特性

IUPAC Name |

(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3.BrH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-6,12,14,19H,7-10H2,1-2H3;1H/t12-,14-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORVDGQLPPAFRS-XPSHAMGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1953-04-4, 193146-85-9 | |

| Record name | Galantamine hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1953-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galantamine hydrobromide [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001953044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Galantamine hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193146859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galantamine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GALANTAMINE HYDROBROMIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N4SA4KQX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GALANTAMINE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJ4PTD2VVW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

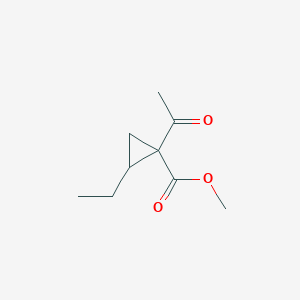

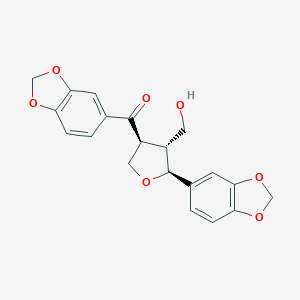

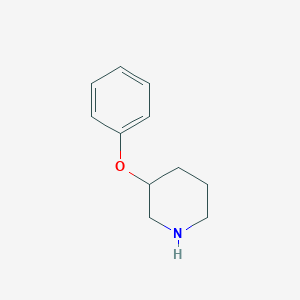

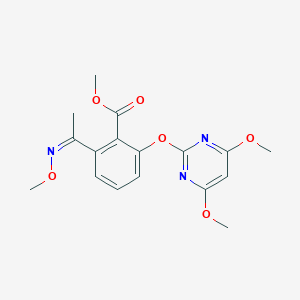

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B126604.png)

![2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-ol](/img/structure/B126613.png)

![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-methylamino]-4-oxobutan-2-yl] acetate](/img/structure/B126640.png)